molecular formula C17H15N5O2 B2419994 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797307-90-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2419994
CAS No.: 1797307-90-4
M. Wt: 321.34
InChI Key: UEDKBJSJZVGVOP-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures The compound includes an imidazo[1,2-b]pyrazole moiety, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The isoxazole ring is then introduced through a separate synthetic route, often involving nitrile oxide cycloaddition reactions. Finally, the carboxamide group is attached via amide bond formation, typically using coupling reagents such as EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(14-12-15(24-20-14)13-4-2-1-3-5-13)18-8-9-21-10-11-22-16(21)6-7-19-22/h1-7,10-12H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKBJSJZVGVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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